molecular formula C24H26FN3O3 B2501172 Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate CAS No. 877633-44-8

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate

Cat. No.: B2501172
CAS No.: 877633-44-8
M. Wt: 423.488
InChI Key: QMSFCVFHROHKBD-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was investigated to understand the conformation and dihedral angles, providing insights into the structural aspects of similar piperazine derivatives (Faizi, Ahmad, & Golenya, 2016).

Biological Activity and Drug Development

  • Research into new and potent analogs of anti-tuberculosis agents involving furan and piperazine moieties has led to modifications aimed at improving bioavailability and anti-tuberculosis activity, highlighting the therapeutic potential of related compounds (Tangallapally, Lee, Lenaerts, & Lee, 2006).
  • A novel series of derivatives incorporating furan and piperazine components were synthesized and evaluated for antidepressant and antianxiety activities, demonstrating the versatility of these scaffolds in drug discovery (Kumar et al., 2017).

Antimicrobial and Antituberculosis Activity

  • The design, synthesis, and pharmacological evaluation of constrained butyrophenones with affinities for dopamine and serotonin receptors have been explored, with some compounds showing promise as antipsychotic drugs. This research underscores the potential of piperazine derivatives in developing new treatments for psychiatric disorders (Raviña et al., 2000).
  • Synthesis of flunarizine and its isomers, drugs known for calcium channel blocking and antihistamine activities, involves key steps that could be relevant for synthesizing related compounds, demonstrating the chemical flexibility and potential applications of benzyl piperazine derivatives in pharmaceutical manufacturing (Shakhmaev, Sunagatullina, & Zorin, 2016).

Properties

IUPAC Name

benzyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)31-18-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSFCVFHROHKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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